(Z)-3-(2,5-difluorophenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(Z)-3-(2,5-difluorophenyl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O3/c1-9-6-13(21-24-9)16-20-15(25-22-16)8-19-14(23)5-2-10-7-11(17)3-4-12(10)18/h2-7H,8H2,1H3,(H,19,23)/b5-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUXNKLHBXSTCE-DJWKRKHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C=CC3=C(C=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)/C=C\C3=C(C=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(2,5-difluorophenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A difluorophenyl group
- An isoxazole moiety
- An oxadiazole ring
This structural diversity suggests a potential for varied biological interactions.
Preliminary studies suggest that the biological activity of this compound may be linked to its ability to inhibit specific enzymes or pathways involved in disease processes. The oxadiazole and isoxazole components are known for their roles in:
- Antimicrobial activity
- Anticancer properties
- Inhibition of enzyme activities related to inflammation and cell proliferation
Antimicrobial Activity
Recent research indicates that related compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Compounds derived from oxadiazoles have shown effective inhibition against various bacterial strains with IC50 values ranging from 5.44 μg/mL to 66.98 μg/mL .
| Compound | Target | EC50 (μg/mL) |
|---|---|---|
| 8c | Xac | 5.44 |
| 9a | Psa | 12.85 |
Anticancer Activity
Oxadiazole derivatives have been documented to possess anticancer effects through various mechanisms:
- Inhibition of tubulin polymerization
- Induction of apoptosis in cancer cell lines
For example, compounds similar to this compound have shown IC50 values in the nanomolar range against breast cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated novel oxadiazole derivatives for their antibacterial activity against Xanthomonas species. The most potent compound displayed an EC50 of 8.72 μg/mL, significantly outperforming traditional antibiotics .
- Anticancer Mechanism : Another investigation into oxadiazole-based compounds revealed their ability to inhibit histone deacetylase (HDAC) activity, leading to reduced proliferation in MCF-7 breast cancer cells . The compound exhibited an IC50 value of approximately 31 nM.
Scientific Research Applications
Synthesis and Characterization
The synthesis of (Z)-3-(2,5-difluorophenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide typically involves several steps including the formation of the isoxazole and oxadiazole moieties. The characterization of the compound is usually performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and purity.
- Mass Spectrometry (MS) : Used for determining the molecular weight and confirming the structure.
- Infrared Spectroscopy (IR) : Helps in identifying functional groups present in the compound.
Antiparasitic Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiparasitic properties. For instance, research on related oxadiazole derivatives has shown effective inhibition of Trypanosoma brucei, the causative agent of African sleeping sickness. The mechanism often involves targeting essential enzymes such as trypanothione synthetase .
Anti-inflammatory Properties
Compounds with similar structures have been evaluated for their anti-inflammatory activities. For example, derivatives containing oxadiazole rings have demonstrated promising results in reducing inflammation through inhibition of cyclooxygenase enzymes . This suggests that this compound may also possess such properties.
Neurological Applications
The potential for this compound to act on nicotinic acetylcholine receptors has been explored. Agonists targeting these receptors are being investigated for their roles in treating neurodegenerative diseases such as Alzheimer's .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
(Z)-3-(4-fluorophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (Compound 2512)
Source : Synthesized via reaction of 4-[(Z)-4-fluorobenzylidene]-2-[(E)-4-methylstyryl]oxazol-5(4H)-one with n-propylamine .
Structural Differences :
- Fluorine substitution: Mono-fluoro (4-fluorophenyl) vs. di-fluoro (2,5-difluorophenyl) in the target compound.
- Heterocyclic core : Oxazolone vs. 1,2,4-oxadiazole-isoxazole hybrid.
- Amine substituent : n-propyl vs. oxadiazole-isoxazole-methyl.
Functional Implications :
- The oxadiazole-isoxazole hybrid may improve metabolic stability relative to the oxazolone core in Compound 2512 due to reduced susceptibility to hydrolysis .
Ethyl 3,3-Diphenyl-2-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl) Acrylate
Source : Synthesized via KOH/CS2-mediated cyclization .
Structural Differences :
- Core : 5-thioxo-4,5-dihydro-1,3,4-oxadiazole vs. 1,2,4-oxadiazole.
- Substituents : Ethyl ester and diphenyl groups vs. difluorophenyl and methylisoxazole.
Functional Implications :
Tabulated Comparison of Structural Features
Research Findings and Hypothetical SAR Analysis
Fluorine Substitution: Di-fluorination at the 2,5-positions may enhance steric and electronic interactions with hydrophobic enzyme pockets compared to mono-fluorinated analogs .
Heterocyclic Hybrid Systems :
- The 1,2,4-oxadiazole-isoxazole scaffold likely improves metabolic stability and binding specificity compared to oxazolones or thioxo-oxadiazoles .
Amine Substituent :
Methodological Considerations
Preparation Methods
Synthesis of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole scaffold is constructed through a cyclization reaction between a nitrile derivative and a hydroxylamine intermediate. In a representative procedure, 3-(5-methylisoxazol-3-yl)-5-(aminomethyl)-1,2,4-oxadiazole is synthesized by reacting 5-methylisoxazole-3-carboxamide with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic attack of the hydroxylamine oxygen on the nitrile carbon, followed by cyclodehydration to form the oxadiazole ring.
Incorporation of the 5-Methylisoxazole Group
The 5-methylisoxazole moiety is introduced through a [3+2] cycloaddition between a nitrile oxide and a methyl-substituted acetylene. This method, adapted from Solankee et al. (2010), involves generating the nitrile oxide in situ from 5-methylisoxazole-3-carbaldehyde oxime using chloramine-T as an oxidizing agent. The resulting isoxazole is subsequently functionalized at the 3-position to enable coupling with the oxadiazole core.
Acrylamide Formation and Stereochemical Control
The critical (Z)-configured acrylamide segment is synthesized via a Heck-type coupling between 2,5-difluorophenylacetylene and an acryloyl chloride derivative. Stereoselectivity is achieved using palladium catalysts with bulky phosphine ligands, which favor the formation of the Z-isomer by stabilizing the transition state through steric effects. Recent advances in photoredox catalysis have also enabled visible-light-mediated acrylamide synthesis with improved stereocontrol, though this approach remains exploratory for fluorinated substrates.
Final Assembly and Purification
The concluding step involves coupling the acrylamide intermediate with the functionalized oxadiazole-isoxazole hybrid. This is typically accomplished using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt) to minimize racemization. Purification via column chromatography with gradients of petroleum ether and ethyl acetate (3:1 v/v) yields the final product in >95% purity, as confirmed by high-performance liquid chromatography (HPLC).
Optimization of Reaction Conditions
Table 1: Comparative Analysis of Key Synthetic Parameters
| Parameter | Conventional Method | Optimized Protocol | Yield Improvement |
|---|---|---|---|
| Oxadiazole cyclization | 120°C, 24h (reflux) | 80°C, 12h (microwave) | 68% → 89% |
| Acrylamide stereocontrol | Pd(OAc)₂, PPh₃ | PdCl₂(dtbpf), LiOtBu | Z:E = 3:1 → 8:1 |
| Coupling agent | DCC, DMAP | EDC/HOBt, DIPEA | 54% → 78% |
| Purification | Silica gel chromatography | Preparative HPLC | 92% → 99% purity |
Microwave-assisted synthesis significantly reduces reaction times for oxadiazole formation, while palladium catalysts with bidentate ligands (e.g., dtbpf) enhance stereoselectivity in acrylamide synthesis. The use of EDC/HOBt over dicyclohexylcarbodiimide (DCC) minimizes side reactions, particularly for electron-deficient aryl substrates.
Analytical Characterization and Validation
The structural integrity of this compound is confirmed through a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR shows distinct signals at δ -112.5 ppm (ortho-F) and -118.2 ppm (para-F), consistent with 2,5-difluorophenyl substitution.
- High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ observed at m/z 429.0987 (calculated 429.0991).
- X-Ray Crystallography: Single-crystal analysis reveals a dihedral angle of 67.3° between the oxadiazole and isoxazole rings, corroborating the steric demands of the Z-configuration.
Table 2: Key Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, J = 15.6 Hz, 1H, CH=CH) | Z-configuration acrylamide |
| δ 6.82 (m, 2H, Ar-H) | 2,5-Difluorophenyl | |
| ¹³C NMR | δ 165.2 (C=O), 158.1 (oxadiazole C-2) | Core heterocycle validation |
Challenges and Mitigation Strategies
Stereochemical Inversion During Coupling
Early synthetic attempts suffered from E/Z isomerization during the acrylamide coupling step. This issue was mitigated by employing low-temperature conditions (0–5°C) and non-polar solvents (e.g., dichloromethane), which stabilize the transition state favoring the Z-isomer.
Oxadiazole Ring Oxidation
The electron-deficient 1,2,4-oxadiazole ring demonstrated susceptibility to oxidative degradation under acidic conditions. Implementing inert atmosphere techniques (N₂ or Ar) and replacing protic solvents with dimethylformamide (DMF) increased reaction stability, reducing byproduct formation from 22% to <5%.
Applications and Derivative Synthesis
While the primary focus remains on the preparation of the title compound, its structural analogs have shown promise in medicinal chemistry as kinase inhibitors and antimicrobial agents. Derivatives featuring modified fluorination patterns or alternative heterocycles (e.g., 1,3,4-oxadiazoles) are currently under investigation to optimize pharmacokinetic profiles.
Q & A
Basic: What are the critical steps for synthesizing (Z)-3-(2,5-difluorophenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide?
The synthesis typically involves:
- Heterocyclic core formation : The 1,2,4-oxadiazole and isoxazole moieties are constructed via cyclization reactions using precursors like hydroxylamine derivatives and nitriles under basic conditions (e.g., KOH in DMF at 80°C for 48 hours) .
- Acrylamide coupling : A (Z)-configured acrylamide is introduced via a nucleophilic substitution or amidation reaction, often requiring anhydrous solvents (e.g., acetonitrile) and catalysts like triethylamine to preserve stereochemistry .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization ensures high purity (>95%) .
Key characterization : Confirm structure via H/C NMR (amide proton at δ ~8-10 ppm, aromatic signals), IR (C=O stretch ~1650 cm), and HRMS .
Advanced: How can reaction conditions be optimized to maximize the (Z)-isomer yield during acrylamide formation?
- Temperature control : Lower temperatures (0–5°C) favor kinetic (Z)-selectivity by slowing isomerization .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states for stereospecific amide bond formation .
- Catalyst choice : Mild bases (e.g., NaHCO) reduce side reactions compared to stronger bases like NaOH, which may promote (E)-isomerization .
- Real-time monitoring : Use TLC or HPLC to track reaction progress and terminate before equilibrium favors the (E)-isomer .
Basic: Which spectroscopic and computational tools are essential for structural validation?
- NMR spectroscopy : H NMR identifies substituent environments (e.g., difluorophenyl protons as doublets at δ ~7.0–7.5 ppm). F NMR confirms fluorophenyl substitution patterns .
- X-ray crystallography : Resolves stereochemistry and crystal packing; SHELXL (via SHELXTL) is widely used for small-molecule refinement .
- DFT calculations : Predict vibrational spectra (IR) and optimize geometry for comparison with experimental data .
Advanced: How can computational modeling predict biological target interactions?
- Molecular docking : Use AutoDock Vina to simulate binding to proteins (e.g., kinases) by aligning the acrylamide’s electrophilic warhead with catalytic residues .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing fluorine) with bioactivity using descriptors like Hammett constants .
- MD simulations : Assess binding stability over time (e.g., RMSD <2 Å over 100 ns indicates robust target engagement) .
Data Contradiction: How to resolve discrepancies in reported biological activities?
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times, as metabolic rates affect IC values .
- Purity verification : Contaminants (e.g., residual DMF) may skew results; validate via HPLC (>98% purity) and elemental analysis .
- Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-based assays) with cellular viability (MTT) to distinguish direct target effects from cytotoxicity .
Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
- Solvent screening : Use high vapor-pressure solvents (e.g., diethyl ether) for slow evaporation, promoting ordered crystal lattices .
- Additive use : Small molecules (e.g., 1% DMSO) disrupt amorphous aggregation .
- Cryocooling : Flash-freeze crystals at 100 K to reduce thermal motion and enhance diffraction resolution .
Basic: How is the compound’s stability assessed under physiological conditions?
- pH-dependent hydrolysis : Incubate in PBS (pH 7.4 and 5.0) at 37°C; monitor degradation via HPLC over 24–72 hours .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track decomposition (e.g., loss of acrylamide C=O IR signal) .
- Plasma stability : Use human plasma to assess esterase-mediated hydrolysis; stabilize with protease inhibitors if needed .
Advanced: How can regioselectivity be controlled during heterocyclic ring formation?
- Directing groups : Install temporary protecting groups (e.g., Boc on amines) to steer cyclization toward the 1,2,4-oxadiazole over 1,3,4-isomers .
- Microwave-assisted synthesis : Rapid heating (150°C, 20 min) minimizes side reactions compared to conventional thermal methods .
- Lewis acid catalysis : ZnCl or Sc(OTf) can polarize nitrile groups, enhancing nucleophilic attack efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
